

Application Notes and Protocols: Chorismic Acid Pathway Enzymes as Herbicide Targets

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Compound of Interest

Compound Name: Chorismic Acid

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Introduction

The **chorismic acid** pathway, also known as the shikimate pathway, is a crucial metabolic route in plants, bacteria, fungi, and some protozoans for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous secondary metabolites.[1][2][3][4] This pathway is absent in mammals, making its enzymes highly attractive and effective targets for the development of non-toxic herbicides and antimicrobial agents.[1][5][6][7][8] The inhibition of these enzymes disrupts the production of essential compounds, leading to plant death.[2][9] This document provides detailed application notes and protocols for researchers working on the use of **chorismic acid** pathway enzymes as herbicide targets.

Key Enzyme Target: 5-enolpyruvylshikimate-3-phosphate (EPSP) Synthase

The most well-known and commercially successful target within the **chorismic acid** pathway is 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase (EPSPS).[5][9][10] This enzyme catalyzes the sixth step in the pathway, the reaction between shikimate-3-phosphate (S3P) and phosphoenolpyruvate (PEP) to form EPSP and inorganic phosphate.[11][12]

Mechanism of Action of Glyphosate

The broad-spectrum herbicide glyphosate is a potent inhibitor of EPSP synthase.^{[9][13]} Glyphosate acts as a competitive inhibitor with respect to phosphoenolpyruvate (PEP) and an uncompetitive inhibitor with respect to shikimate-3-phosphate (S3P).^{[9][14]} It binds to the EPSPS-S3P complex, mimicking the transition state of the reaction and effectively blocking the binding of PEP, thereby inhibiting the pathway.^{[3][9][11][12]} This inhibition leads to the accumulation of high levels of shikimate in plant tissues, which is a key indicator of glyphosate's effect.^{[2][15][16][17]}

Other Potential Enzyme Targets in the Chorismic Acid Pathway

While EPSP synthase is the primary target of current major herbicides, other enzymes in the **chorismic acid** pathway also present opportunities for herbicide development. These include:

- 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: The first enzyme in the pathway, which is subject to feedback inhibition.^{[9][18][19]}
- Chorismate synthase: The final enzyme in the pathway, which catalyzes an unusual reaction, making it an attractive target for novel inhibitors.^{[8][20][21]}
- Shikimate kinase: Another potential target within the pathway.^[8]
- Anthranilate synthase: An enzyme in the tryptophan branch of the pathway that has been evaluated as a herbicide target.^[22]

Quantitative Data on Herbicide Inhibition

The following tables summarize key quantitative data related to the inhibition of EPSP synthase by glyphosate and the characteristics of wild-type and resistant enzymes.

Enzyme Source	Herbicide	Inhibition Type	K _i / IC ₅₀	Reference(s)
Neurospora crassa (arom multienzyme complex)	Glyphosate	Competitive with PEP	K _i = 1.1 μM	[14]
Zea mays (Maize, native)	Glyphosate	-	-	[23]
Zea mays (G101A mutant)	Glyphosate	Reduced sensitivity	K _m for PEP increased from 9.5 μM to 333 μM	[3][23]
Agrobacterium sp. strain CP4	Glyphosate	Highly insensitive	-	[23]
Paracoccidioides brasiliensis (Chorismate Synthase)	Azo-dye PH011669	-	IC ₅₀ = 10 ± 1 μM	[21]

Note: The sensitivity of EPSPS to glyphosate can vary significantly between species and among different mutant forms of the enzyme.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of **chorismic acid** pathway enzymes as herbicide targets.

Protocol 1: Extraction and Partial Purification of EPSP Synthase from Plant Tissue

This protocol is adapted from a method for assaying EPSPS in plant tissue.[10]

Materials:

- Young, not fully expanded leaf tissue
- Dry ice
- Mortar and pestle
- Extraction buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT)[6] containing 1% polyvinylpyrrolidone (PVP) and 5 mM β -mercaptoethanol (freshly added)
- Cheesecloth
- Ammonium sulfate ((NH₄)₂SO₄)
- Dialysis buffer (e.g., extraction buffer without PVP)
- Dialysis tubing (10 kDa MWCO)
- Centrifugal filter devices (10 kDa MWCO)
- Refrigerated centrifuge

Procedure:

- Freeze leaf tissue with liquid nitrogen or on dry ice.
- Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
- Transfer the frozen powder to a beaker on ice containing pre-chilled extraction buffer (1g tissue: 5mL buffer).
- Homogenize for 5 minutes with stirring on ice.
- Centrifuge at 15,000 x g for 40 minutes at 4°C.
- Decant the clear supernatant through cheesecloth.
- Slowly add solid ammonium sulfate to the supernatant to 45% saturation while stirring on ice. Stir for an additional 10 minutes.

- Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the pellet.
- Slowly add solid ammonium sulfate to the supernatant to 70% saturation while stirring on ice. Stir for an additional 10 minutes.
- Centrifuge at 20,000 x g for 30 minutes at 4°C. Discard the supernatant and collect the pellet.
- Resuspend the pellet in a minimal volume of extraction buffer with fresh β -mercaptoethanol.
- Dialyze the protein solution overnight against 4L of dialysis buffer at 4°C with stirring.
- Concentrate the dialyzed protein using a centrifugal filter device.
- Determine the protein concentration and store the enzyme preparation at -80°C.

Protocol 2: Continuous Spectrophotometric Assay for EPSP Synthase Activity

This assay measures the production of inorganic phosphate (Pi) in the EPSPS reaction.^{[6][10]}

Materials:

- Partially purified EPSP synthase
- Assay buffer: 50 mM HEPES pH 7.5, 150 mM KCl, 2 mM DTT^[6]
- Shikimate-3-phosphate (S3P) stock solution
- Phosphoenolpyruvate (PEP) stock solution
- Purine nucleoside phosphorylase (PNPase)
- 2-amino-6-mercapto-7-methylpurine riboside (MESG)
- 96-well microplate
- Spectrophotometer capable of reading absorbance at 360 nm

Procedure:

- Prepare a reaction mixture in a 96-well plate containing assay buffer, S3P, PNPase, and MESG.
- Add the EPSP synthase enzyme preparation to the reaction mixture.
- Initiate the reaction by adding PEP.
- Immediately measure the change in absorbance at 360 nm over time. The rate of increase in absorbance is proportional to the rate of Pi production.
- To determine the inhibition constant (K_i) for glyphosate, perform the assay with varying concentrations of glyphosate and a fixed concentration of one substrate, while varying the concentration of the other substrate.

Protocol 3: Quantification of Shikimate Accumulation in Plant Tissues by HPLC

This method is used to assess the in vivo effect of glyphosate.[\[2\]](#)

Materials:

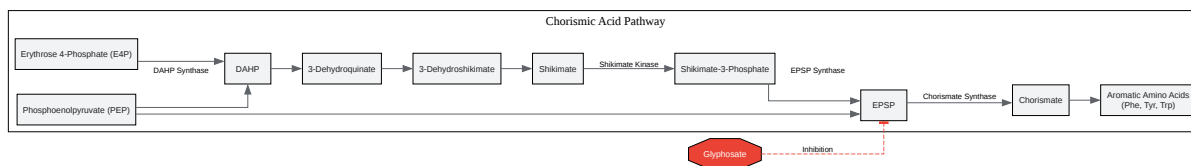
- Plant tissue (treated with glyphosate and untreated controls)
- Extraction solvent (e.g., 0.1 M HCl)
- Syringe filters (0.22 μ m)
- HPLC system with a UV detector
- C18 reverse-phase HPLC column
- Mobile phase (e.g., 20 mM phosphoric acid, pH 2.5)
- Shikimic acid standard

Procedure:

- Harvest and weigh plant tissue.
- Homogenize the tissue in the extraction solvent.
- Centrifuge the homogenate to pellet cell debris.
- Filter the supernatant through a syringe filter.
- Inject a known volume of the filtered extract onto the HPLC system.
- Separate the compounds using the C18 column and the isocratic mobile phase.
- Detect shikimic acid by its absorbance at a specific wavelength (e.g., 215 nm).
- Quantify the amount of shikimic acid by comparing the peak area to a standard curve generated with known concentrations of shikimic acid.

Visualizations

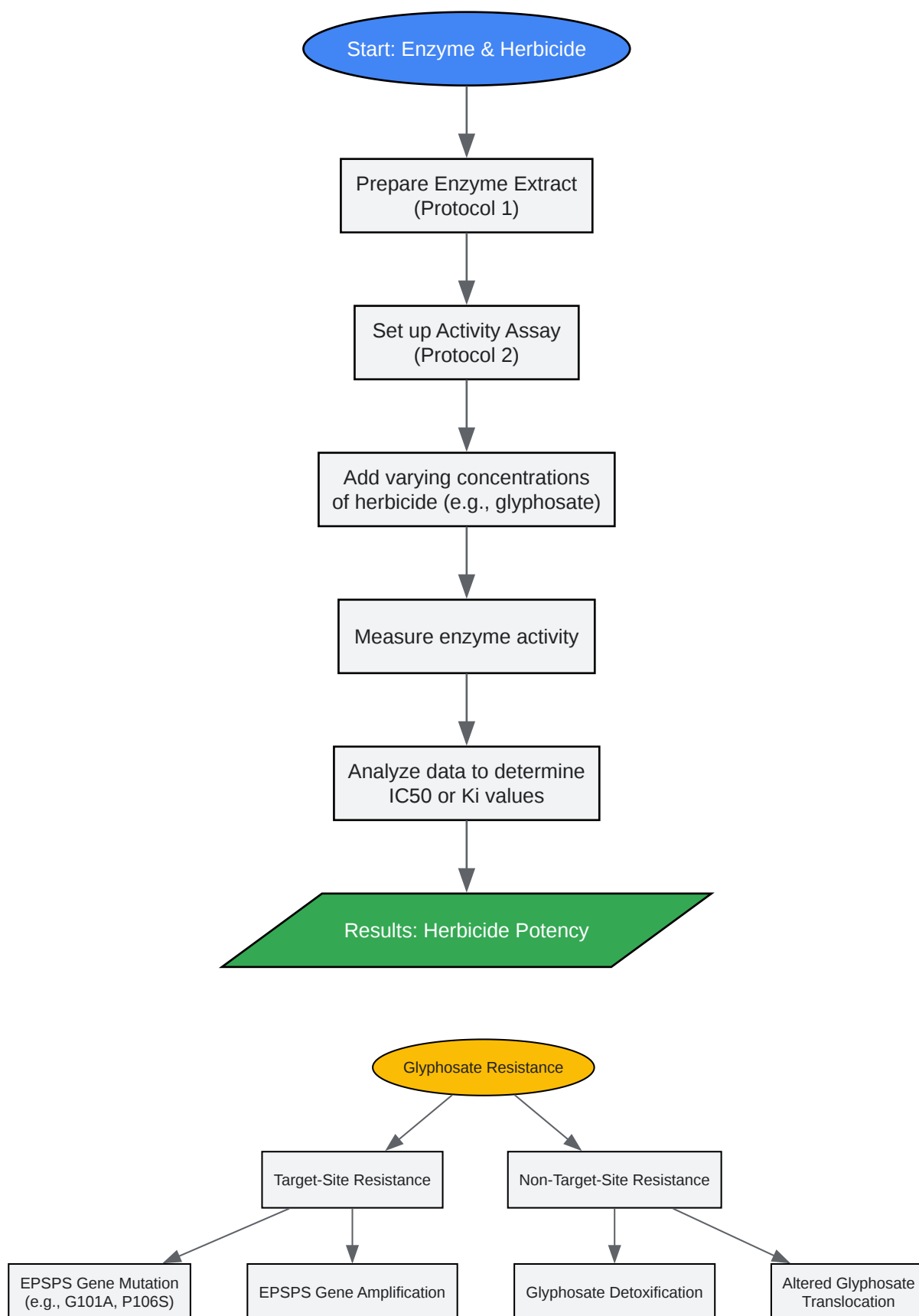
Chorismic Acid (Shikimate) Pathway and Herbicide Target



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Caption: The **Chorismic Acid** Pathway and the inhibitory action of glyphosate on EPSP synthase.

Experimental Workflow for Herbicide Inhibition Assay



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